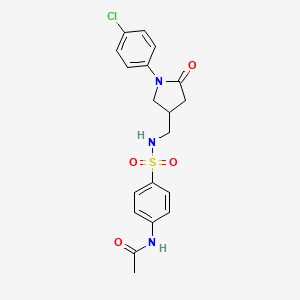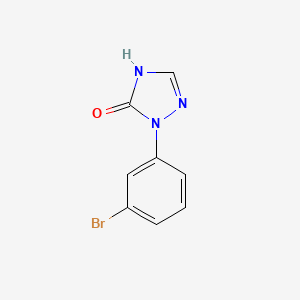![molecular formula C15H13Cl2NO5S B2368011 2,4-ジクロロ-5-[(4-エトキシフェニル)スルファモイル]安息香酸 CAS No. 380341-80-0](/img/structure/B2368011.png)
2,4-ジクロロ-5-[(4-エトキシフェニル)スルファモイル]安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 380341-80-0 . It has a molecular weight of 390.24 . The IUPAC name for this compound is 2,4-dichloro-5-[(4-ethoxyanilino)sulfonyl]benzoic acid . It is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid derivatives involves chlorosulfonation of 2,4-dichloro benzoic acid followed by reaction with corresponding anilines/amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13Cl2NO5S/c1-2-23-10-5-3-9 (4-6-10)18-24 (21,22)14-7-11 (15 (19)20)12 (16)8-13 (14)17/h3-8,18H,2H2,1H3, (H,19,20) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It is stored at room temperature . The molecular weight of the compound is 390.24 .作用機序
The mechanism of action of ethoxysulfuron involves the inhibition of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, ethoxysulfuron disrupts the normal growth and development of weeds, leading to their eventual death.
Biochemical and Physiological Effects:
Ethoxysulfuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the biosynthesis of amino acids, which are essential for plant growth and development. This leads to a reduction in protein synthesis and a decrease in the overall biomass of the plant. Ethoxysulfuron also causes a disruption in the membrane potential of plant cells, leading to cell death.
実験室実験の利点と制限
One advantage of using ethoxysulfuron in lab experiments is its high efficacy against a wide range of broadleaf weeds. It is also considered safe for use in crop production and has a low environmental impact. However, one limitation is that it may not be effective against all types of weeds and may require the use of other herbicides in combination for optimal weed control.
将来の方向性
There are several areas of future research that could be explored with regard to ethoxysulfuron. One area is the development of new formulations and application methods that could increase its efficacy and reduce its environmental impact. Another area is the study of its effects on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential for the development of resistance in weeds to ethoxysulfuron and other herbicides.
合成法
The synthesis of ethoxysulfuron involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with 4-ethoxyaniline in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting product is then sulfonated with sulfuric acid to form the final product.
科学的研究の応用
計算化学
量子化学計算: 理論化学者は、計算手法を用いて、2,4-ジクロロ-5-[(4-エトキシフェニル)スルファモイル]安息香酸の電子構造と反応性を調べます。密度汎関数理論(DFT)計算は、その安定性、電荷分布、および分光学的特性に関する洞察を提供します。
要約すると、この化合物は、医薬品化学、農薬、材料科学、分析化学、生化学研究、および計算化学において応用が見られます。その汎用性の高い特性は、多様な科学的調査のための貴重なツールとなります。 詳細については、シグマアルドリッチが提供する製品資料を参照してください . ご質問がありましたら、お気軽にお問い合わせください。
Safety and Hazards
生化学分析
Biochemical Properties
It is known that similar compounds have shown inhibitory potential against α-amylase and α-glucosidase . These enzymes play a crucial role in carbohydrate metabolism, suggesting that 2,4-Dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid may interact with these enzymes and potentially influence carbohydrate metabolism.
Cellular Effects
Based on its potential interaction with α-amylase and α-glucosidase , it can be hypothesized that this compound may influence cellular processes related to carbohydrate metabolism.
Molecular Mechanism
It has been suggested that similar compounds interact with the active site of enzymes through hydrogen bonding and different pi interactions . This suggests that 2,4-Dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid may exert its effects at the molecular level through similar interactions.
Metabolic Pathways
It is known that similar compounds, such as 2,4-D, undergo various transformations in plants, with predominant metabolic pathways and rates varying with different plant species .
特性
IUPAC Name |
2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-2-23-10-5-3-9(4-6-10)18-24(21,22)14-7-11(15(19)20)12(16)8-13(14)17/h3-8,18H,2H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBECYVCXPYMEHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2367931.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2367932.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2367934.png)

![1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2367937.png)

![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)

![2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2367944.png)


![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2367948.png)
![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)
